molecular formula C9H5F4N B3032013 6-Fluoro-2-(trifluoromethyl)-1H-indole CAS No. 932014-36-3

6-Fluoro-2-(trifluoromethyl)-1H-indole

Cat. No.: B3032013
CAS No.: 932014-36-3
M. Wt: 203.14 g/mol
InChI Key: NCCFEMOWYNEXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

6-Fluoro-2-(trifluoromethyl)-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action for trifluoromethylated indoles can vary greatly depending on their specific structure and the biological system they interact with .

Safety and Hazards

The safety and hazards associated with trifluoromethylated indoles can vary widely depending on the specific compound. It’s important to refer to the specific safety data sheet for each compound .

Future Directions

Trifluoromethylated indoles continue to be an active area of research, particularly in the development of new pharmaceuticals and agrochemicals . Future research will likely continue to explore new synthesis methods and applications for these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-(trifluoromethyl)aniline with a fluorinating agent under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the fluorination process.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated indole ketones, while substitution reactions can produce various fluorinated indole derivatives .

Comparison with Similar Compounds

Comparison: 6-Fluoro-2-(trifluoromethyl)-1H-indole is unique due to its specific indole structure combined with fluorine atoms, which imparts distinct properties compared to other fluorinated compounds. For instance, fluorinated quinolines and purines have different core structures and may exhibit different biological activities and applications .

Properties

IUPAC Name

6-fluoro-2-(trifluoromethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4N/c10-6-2-1-5-3-8(9(11,12)13)14-7(5)4-6/h1-4,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCFEMOWYNEXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40581747
Record name 6-Fluoro-2-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40581747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932014-36-3
Record name 6-Fluoro-2-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40581747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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